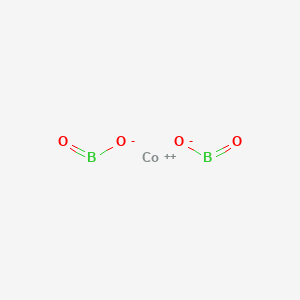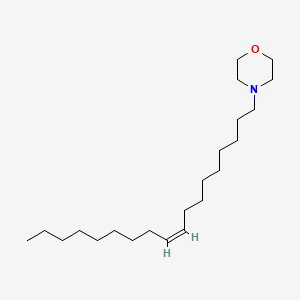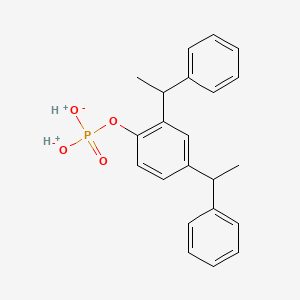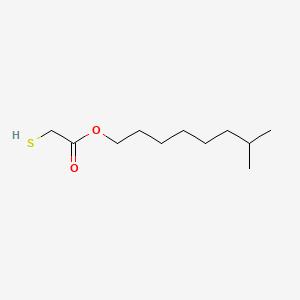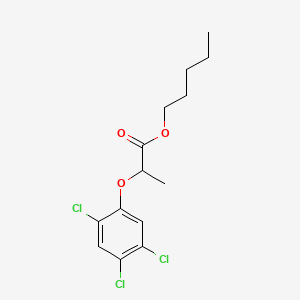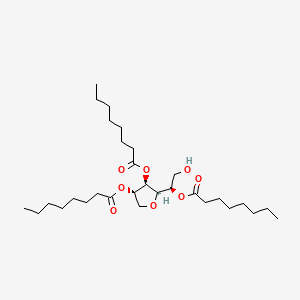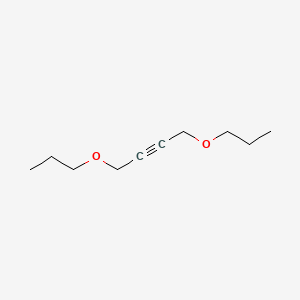
1,4-Dipropoxybut-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dipropoxybut-2-yne is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of two propoxy groups attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dipropoxybut-2-yne can be synthesized through the reaction of 1,4-butynediol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Butynediol+2Propyl Bromide→this compound+2HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dipropoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield 1,4-dipropoxybutane using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the propoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium alkoxides (NaOR) in aprotic solvents.
Major Products:
Oxidation: Corresponding carbonyl compounds (e.g., aldehydes or ketones).
Reduction: 1,4-Dipropoxybutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dipropoxybut-2-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dipropoxybut-2-yne depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the compound’s alkyne group is converted to carbonyl groups through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkane. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
1,4-Butynediol: A precursor in the synthesis of 1,4-Dipropoxybut-2-yne.
1,4-Dipropoxybutane: A reduced form of this compound.
2-Butyne-1,4-diol: Another compound with a similar butyne backbone but different functional groups.
Uniqueness: this compound is unique due to its specific combination of propoxy groups and a butyne backbone, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
69704-27-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,4-dipropoxybut-2-yne |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3 |
InChI Key |
ZCTCHUYEFFCKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC#CCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


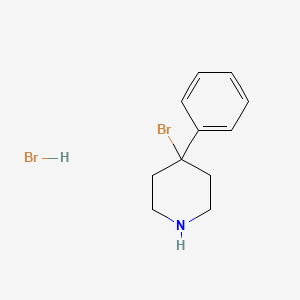
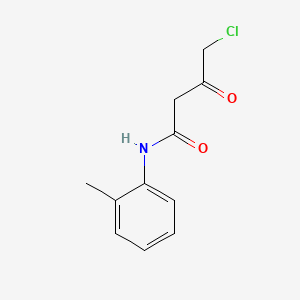
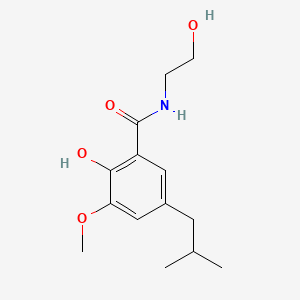
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
